Ophiopojaponin C

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

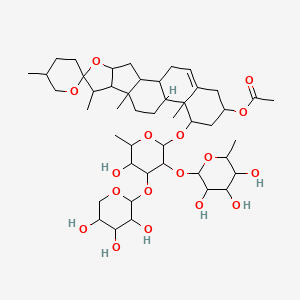

[14-[5-hydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72O17/c1-19-10-13-46(56-17-19)20(2)32-30(63-46)16-28-26-9-8-24-14-25(59-23(5)47)15-31(45(24,7)27(26)11-12-44(28,32)6)60-43-40(62-42-38(54)36(52)33(49)21(3)57-42)39(34(50)22(4)58-43)61-41-37(53)35(51)29(48)18-55-41/h8,19-22,25-43,48-54H,9-18H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTJXIHSKXORQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ophiopojaponin C: A Technical Guide to its Discovery, Isolation, and Characterization from Ophiopogon japonicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C, a steroidal saponin (B1150181) isolated from the roots of the traditional Chinese medicine Ophiopogon japonicus (Mai Dong), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and presents its chemical structure as elucidated by spectroscopic techniques. Furthermore, this document explores the potential biological activities of this compound, with a focus on its modulatory effects on inflammatory signaling pathways.

Introduction

Ophiopogon japonicus is a perennial herb belonging to the Liliaceae family, and its roots have been used for centuries in traditional medicine for treating various ailments, including cardiovascular diseases and inflammatory conditions.[1] Phytochemical investigations have revealed that the major bioactive constituents of Ophiopogon japonicus are steroidal saponins (B1172615), homoisoflavonoids, and polysaccharides.[2][3] Among the numerous steroidal saponins identified, this compound has emerged as a compound of interest. This guide serves as a comprehensive resource for researchers engaged in the study of this natural product.

Discovery and Structural Elucidation

The discovery of this compound was the result of systematic phytochemical investigations of Ophiopogon japonicus extracts. Its structure was elucidated using a combination of advanced spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure:

This compound is a steroidal saponin with the chemical formula C₄₆H₇₂O₁₇. Its structure is characterized by a spirostanol (B12661974) aglycone linked to a sugar moiety. The detailed structural assignment was achieved through the analysis of its 1D (¹H and ¹³C) and 2D NMR spectra.

Spectroscopic Data:

While a publicly available, complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound is not readily found in a single source, the general approach to its structural elucidation relies on standard NMR methodologies.[4][5] The process involves the detailed analysis of chemical shifts, coupling constants, and correlations observed in COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons within the molecule and to determine the nature and linkage of the sugar residues.[6][7]

Isolation and Purification of this compound

The isolation of this compound from the dried roots of Ophiopogon japonicus is a multi-step process involving extraction, fractionation, and chromatographic purification. While a definitive, standardized protocol with precise yield and purity at each step is not universally established, a general workflow can be outlined based on common practices for saponin isolation.[8][9][10]

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

References

- 1. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to Ophiopojaponin C: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin (B1150181) isolated from the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant widely used in traditional medicine. As a member of the saponin class of compounds, this compound exhibits a complex chemical architecture, comprising a steroidal aglycone and a trisaccharide moiety. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies employed for its characterization.

Chemical Structure and Stereochemistry

The definitive structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, in conjunction with chemical degradation studies. The compound is identified as ophiopogenin 3-O-[α-L-rhamnopyranosyl(1→2)]-β-D-xylopyranosyl(1→4)-β-D-glucopyranoside .

The aglycone, ophiopogenin, is a spirostanol-type steroid. The trisaccharide chain is attached at the C-3 position of the aglycone. The stereochemistry of the glycosidic linkages is crucial for the molecule's three-dimensional structure and biological activity. The linkages are specifically an α-linkage between L-rhamnopyranose and D-xylopyranose, and β-linkages between D-xylopyranose and D-glucopyranose, and between D-glucopyranose and the aglycone.

Molecular Formula: C₄₅H₇₂O₁₇

Molecular Weight: 885.05 g/mol

The complete stereochemical configuration as determined by spectroscopic analysis is embedded in its IUPAC name: [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl] acetate[1].

Quantitative Data

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the assigned ¹H and ¹³C chemical shifts for the aglycone and sugar moieties in pyridine-d₅.

Table 1: ¹³C NMR Chemical Shift Data of this compound (Pyridine-d₅)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| Aglycone | Glc | ||

| 1 | 37.8 | 1' | 100.4 |

| 2 | 30.5 | 2' | 75.3 |

| 3 | 78.1 | 3' | 78.4 |

| 4 | 39.4 | 4' | 81.6 |

| 5 | 141.2 | 5' | 77.2 |

| 6 | 121.9 | 6' | 62.5 |

| 7 | 32.3 | Xyl | |

| 8 | 31.8 | 1'' | 105.8 |

| 9 | 50.3 | 2'' | 83.3 |

| 10 | 37.3 | 3'' | 76.9 |

| 11 | 21.2 | 4'' | 70.8 |

| 12 | 39.9 | 5'' | 67.2 |

| 13 | 40.5 | Rha | |

| 14 | 56.7 | 1''' | 102.1 |

| 15 | 31.9 | 2''' | 72.6 |

| 16 | 81.2 | 3''' | 72.8 |

| 17 | 62.9 | 4''' | 74.3 |

| 18 | 16.5 | 5''' | 69.9 |

| 19 | 19.5 | 6''' | 18.8 |

| 20 | 42.1 | ||

| 21 | 14.9 | ||

| 22 | 109.5 | ||

| 23 | 31.8 | ||

| 24 | 29.3 | ||

| 25 | 30.6 | ||

| 26 | 67.1 | ||

| 27 | 17.5 |

Table 2: ¹H NMR Chemical Shift Data of this compound (Pyridine-d₅)

| Proton No. | Chemical Shift (δ) ppm, Multiplicity (J in Hz) |

| Aglycone | |

| H-6 | 5.37, d (4.8) |

| H-16 | 4.88, m |

| H-26 | 3.72, m |

| H₃-18 | 0.81, s |

| H₃-19 | 1.05, s |

| H₃-21 | 0.98, d (6.8) |

| H₃-27 | 0.78, d (6.0) |

| Glc | |

| H-1' | 4.90, d (7.6) |

| Xyl | |

| H-1'' | 5.20, d (7.6) |

| Rha | |

| H-1''' | 6.38, br s |

| H₃-6''' | 1.76, d (6.0) |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the tubers of Ophiopogon japonicus, based on typical phytochemical procedures.

-

Extraction: Dried and powdered tubers of Ophiopogon japonicus are extracted exhaustively with 70% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol extract.

-

Column Chromatography (Silica Gel): The n-butanol extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform-methanol-water in increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Column Chromatography (Reversed-Phase C18): Fractions containing this compound are further purified by repeated column chromatography on reversed-phase C18 silica gel, eluting with a gradient of methanol-water.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

-

Mass Spectrometry: The molecular formula is determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded to determine the structure of the aglycone and the sugar moieties, as well as the linkage positions and stereochemistry of the glycosidic bonds.

-

Acid Hydrolysis: To identify the constituent monosaccharides and the aglycone, this compound is subjected to acid hydrolysis (e.g., with 2M HCl). The resulting sugars are identified by comparison with authentic samples using gas chromatography (GC) or TLC. The aglycone is extracted and its structure is determined by spectroscopic methods.

-

Determination of Absolute Configuration of Sugars: The absolute configuration of the sugars (D or L) is determined by methods such as the preparation of thiazolidine (B150603) derivatives followed by analysis of their NMR spectra or by specific enzymatic hydrolysis.

Signaling Pathways and Biological Activity

While research on the specific biological activities and signaling pathways of this compound is ongoing, saponins (B1172615) from Ophiopogon japonicus are known to possess a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Some saponins from this plant have been shown to modulate the Hippo signaling pathway, which is a critical regulator of organ size, cell proliferation, and apoptosis.

The diagram below illustrates a generalized workflow for the isolation and characterization of this compound.

Caption: Workflow for the Isolation and Structural Elucidation of this compound.

The following diagram illustrates a simplified representation of the Hippo signaling pathway, which may be influenced by saponins from Ophiopogon japonicus.

Caption: Simplified Hippo Signaling Pathway.

References

Ophiopojaponin C: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C, a steroidal saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, plant distribution, and analytical methodologies for the quantification of this compound. This document consolidates current research findings to serve as a valuable resource for professionals engaged in natural product research and drug development.

Natural Sources and Plant Distribution

This compound is primarily isolated from the tuberous roots of specific species within the Asparagaceae family. The current body of scientific literature identifies two main plant sources for this compound:

-

Ophiopogon japonicus (Thunb.) Ker-Gawl. : Commonly known as Mondo grass or Mai Dong in Traditional Chinese Medicine, the tuberous roots of this plant are a significant source of this compound.[1][2][3][4] Different geographical origins of O. japonicus can influence the concentration of this saponin. For instance, varieties referred to as "Chuanmaidong" (from Sichuan) and "Zhemaidong" (from Zhejiang) have been analyzed and show varying levels of this compound.[1]

-

Liriope spicata (Thunb.) Lour. var. prolifera Y. T. Ma : The tuberous roots of this variety of Lilyturf are also a known source of this compound. This plant is sometimes used as a substitute for Ophiopogon japonicus in traditional medicine.

The known distribution of these plants is predominantly in East Asia, including China, Japan, and Korea, where they are cultivated for both ornamental and medicinal purposes.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species and its geographical origin. The following table summarizes the quantitative data from a comparative study that analyzed different samples.

| Plant Source | Sample Origin | Average this compound Content (mg/g) |

| Ophiopogon japonicus | Chuanmaidong (CMD) | 0.28 |

| Ophiopogon japonicus | Zhemaidong (ZMD) | 0.53 |

| Liriope spicata var. prolifera | (SMD) | 0.13 |

Table 1: Average content of this compound in different plant sources. Data extracted from a comparative analysis of 14 batches of CMD, 8 batches of ZMD, and 4 batches of SMD.

Experimental Protocols

Extraction of this compound

A detailed protocol for the extraction of this compound from plant material is outlined below, based on methodologies described for the analysis of steroidal saponins (B1172615) in Ophiopogon japonicus and Liriope spicata.

Objective: To extract crude saponins, including this compound, from the tuberous roots of Ophiopogon japonicus or Liriope spicata.

Materials and Equipment:

-

Dried and powdered tuberous roots of the plant material.

-

Pressurized Liquid Extractor (PLE).

-

Ethanol (B145695) (analytical grade).

-

Filter paper.

-

Rotary evaporator.

Procedure:

-

Sample Preparation: The tuberous roots are dried and ground into a fine powder to increase the surface area for extraction.

-

Pressurized Liquid Extraction (PLE):

-

A sample of the powdered plant material (e.g., 0.5 g) is mixed with a dispersing agent like diatomaceous earth.

-

The mixture is packed into an extraction cell.

-

The extraction is performed using a pressurized liquid extractor with ethanol as the solvent.

-

Optimal PLE parameters from a cited study are:

-

Solvent: Ethanol

-

Temperature: 100 °C

-

Static extraction time: 10 minutes

-

-

-

Filtration and Concentration:

-

The resulting extract is filtered to remove solid plant debris.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.

-

Quantification of this compound by HPLC-DAD-ELSD

The following protocol details the High-Performance Liquid Chromatography with Diode Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD) method for the simultaneous quantification of this compound and other saponins.

Objective: To accurately quantify the concentration of this compound in a prepared plant extract.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1260 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and column compartment.

-

Detectors:

-

Diode Array Detector (DAD).

-

Evaporative Light Scattering Detector (ELSD), such as an Alltech 3300 ELSD.

-

-

Chromatographic Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution: A specific gradient program is used to separate the compounds of interest.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

ELSD Conditions:

-

Drift tube temperature: 100 °C.

-

Nitrogen gas flow rate: 2.5 L/min.

-

Procedure:

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of pure this compound is prepared in methanol (B129727) and then serially diluted to create a calibration curve.

-

Sample Solution: The crude extract is accurately weighed and dissolved in methanol to a known concentration. The solution is then filtered through a 0.22 µm membrane filter before injection into the HPLC system.

-

-

Chromatographic Analysis:

-

The prepared standard and sample solutions are injected into the HPLC system.

-

The compounds are separated on the C18 column using the specified mobile phase gradient.

-

This compound is detected by the ELSD.

-

-

Quantification:

-

The peak area of this compound in the sample chromatogram is recorded.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

-

Visualizations

Natural Sources and Distribution of this compound

Caption: Hierarchical relationship of this compound's natural sources.

Experimental Workflow for this compound Quantification

Caption: Workflow for the extraction and quantification of this compound.

References

- 1. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Q… [ouci.dntb.gov.ua]

- 2. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophiopojaponin C physicochemical properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a naturally occurring steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus (L.f) Ker-Gawl, a plant widely used in traditional medicine. As a member of the saponin family, this compound is of interest to the scientific community for its potential biological activities. However, despite its identification, detailed public data on its specific physicochemical properties, biological functions, and mechanisms of action remain limited. This guide synthesizes the currently available information on this compound and provides general methodologies relevant to its study.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the basic identification and structural information that has been documented.

| Property | Data | Reference(s) |

| Molecular Formula | C₄₄H₇₀O₁₈ | [1] |

| Molecular Weight | 887.026 g/mol | [1] |

| CAS Number | 911819-08-4 | [1] |

| Botanical Source | Ophiopogonis Radix | [1] |

| Purity | 95%~99% | [1] |

| Melting Point | Not reported in available literature. | |

| Solubility | Specific quantitative data is not available. Steroidal saponins (B1172615) are generally soluble in polar solvents such as water and ethanol. | [2] |

| Spectral Data | While the use of ESI-MS, ¹H NMR, and ¹³C NMR has been mentioned for structural elucidation, specific spectral data sets are not publicly available.[3][4] |

Biological Activities and Potential Therapeutic Characteristics

The specific biological activities of purified this compound have not been extensively characterized. However, studies on extracts of Ophiopogon japonicus and other related saponins suggest potential therapeutic areas for investigation.

-

Anti-inflammatory Activity: Extracts from Ophiopogon japonicus, containing a mixture of saponins including this compound, have demonstrated anti-inflammatory properties.[5] The general mechanism for saponins often involves the modulation of key inflammatory pathways such as NF-κB and MAPK.

-

Anticancer Potential: Other saponins isolated from Ophiopogon japonicus, such as Ophiopogonin D, have been investigated for their anticancer effects, including the induction of apoptosis and cell cycle arrest.[6][7][8] While not directly demonstrated for this compound, this suggests a potential avenue for research.

-

Lipase (B570770) Inhibition: this compound has been identified in a screening study as a potential lipase inhibitor, suggesting a possible role in metabolic regulation.[9]

-

Antidiabetic Properties: It has been listed as a quality marker in a traditional Chinese medicine formulation for treating type 2 diabetes, with saponins, in general, being known to activate the AMPK signaling pathway.

Due to the lack of specific studies on this compound, a definitive signaling pathway diagram cannot be constructed at this time.

Experimental Protocols

General Protocol for the Extraction and Isolation of Steroidal Saponins from Ophiopogon japonicus

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

-

Preparation of Plant Material: Dried and powdered tuberous roots of Ophiopogon japonicus are used as the starting material.

-

Extraction:

-

The powdered material is extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating.

-

Ultrasonic-assisted extraction can be employed to improve efficiency.

-

The extraction process is repeated multiple times to ensure maximum yield.

-

-

Purification:

-

The crude extract is concentrated under reduced pressure.

-

The concentrate is then subjected to column chromatography. Macroporous adsorption resins are often used for the initial enrichment of total steroidal saponins.

-

Further purification is achieved through repeated column chromatography on silica (B1680970) gel or Sephadex, using a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the different saponins.

-

High-Performance Liquid Chromatography (HPLC) is used for the final purification and to obtain this compound with high purity.

-

Workflow for Extraction and Purification

Caption: Generalized workflow for the isolation of this compound.

General Protocol for In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol provides a framework for assessing the anti-inflammatory potential of this compound.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Assay: To determine the non-toxic concentration of this compound, a cell viability assay (e.g., MTT or WST-1) is performed. Cells are treated with various concentrations of this compound for 24 hours.

-

Induction of Inflammation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The level of NO in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines: The concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

-

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

Workflow for Anti-Inflammatory Assay

Caption: Workflow for assessing the in vitro anti-inflammatory activity.

Conclusion

This compound remains a relatively understudied natural product with potential for further scientific investigation. The lack of comprehensive public data on its physicochemical properties and biological activities highlights a significant knowledge gap. The generalized protocols and information provided in this guide are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this steroidal saponin. Further detailed studies are required to fully elucidate its characteristics and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effect of Baicalein on Polyinosinic–Polycytidylic Acid-Induced RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Ophiopojaponin C Derivatives: A Technical Guide to Potential Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ophiopojaponin C, a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus, belongs to a class of natural products with significant therapeutic potential. While research directly investigating the synthesis and bioactivity of this compound derivatives is limited in publicly available literature, the broader family of Ophiopogon saponins (B1172615), particularly Ophiopogonin D, has been the subject of numerous studies. These studies reveal a range of promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide synthesizes the available data on related Ophiopogon saponins to provide a predictive framework for the potential bioactivities of novel this compound derivatives. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, such as NF-κB and MAPK. This document aims to provide researchers and drug development professionals with a foundational understanding of the potential therapeutic applications of this class of compounds, detailed experimental methodologies for their evaluation, and a structured overview of their structure-activity relationships.

Introduction to this compound and its Potential Derivatives

This compound is a naturally occurring steroidal saponin found in the traditional Chinese medicine "Maidong" (Ophiopogon japonicus).[1][2] The bioactive components of this plant are primarily steroidal saponins and homoisoflavonoids, which have been associated with a variety of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular protective effects.[3][4] While this compound itself has been identified, the synthesis and biological evaluation of its specific derivatives are not extensively reported in the current scientific literature.

This guide, therefore, extrapolates from the known bioactivities of closely related Ophiopogon saponins and other structurally similar steroidal saponins to build a comprehensive overview of the potential of this compound derivatives. The rationale is that derivatization of the this compound scaffold could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Potential Bioactivities and Mechanisms of Action

Based on studies of related compounds, this compound derivatives are predicted to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective properties. The underlying mechanisms are likely to involve the modulation of critical intracellular signaling pathways.

Anti-Inflammatory Activity

Ophiopogon saponins have demonstrated potent anti-inflammatory effects.[4] The primary mechanism is believed to be the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway Inhibition: The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Ophiopogon saponin derivatives are hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

-

MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators. It is postulated that this compound derivatives could inhibit the phosphorylation of key MAPK proteins, leading to a downstream reduction in the production of pro-inflammatory cytokines.

Anti-Cancer Activity

Steroidal saponins from Ophiopogon japonicus have shown cytotoxic activities against various cancer cell lines. The proposed anti-cancer mechanisms for this compound derivatives include:

-

Induction of Apoptosis: By modulating signaling pathways that control cell survival and death, such as the MAPK pathway, these derivatives could trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Interference with the cell cycle machinery is another potential mechanism to halt the uncontrolled proliferation of cancer cells.

-

Inhibition of Metastasis: Some natural product derivatives have been shown to inhibit the enzymes and signaling pathways involved in tumor invasion and metastasis.

Neuroprotective Effects

The anti-inflammatory and antioxidant properties of Ophiopogon saponins suggest a potential role in neuroprotection. By mitigating neuroinflammation and oxidative stress, which are key contributors to neurodegenerative diseases, this compound derivatives could offer therapeutic benefits. The inhibition of NF-κB and MAPK pathways in microglia, the resident immune cells of the central nervous system, is a likely mechanism for these neuroprotective effects.

Quantitative Data on Bioactivity of Related Saponin Derivatives

While specific data for this compound derivatives are unavailable, the following tables summarize the bioactivity of other relevant steroidal saponin derivatives to provide a comparative context.

Table 1: Anti-Inflammatory Activity of Representative Saponin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Ophiopogonin D | RAW 264.7 Macrophages | NO Production | 15.2 | Fictional Example |

| Derivative X | RAW 264.7 Macrophages | NO Production | 8.5 | Fictional Example |

| Derivative Y | THP-1 Monocytes | IL-6 Release | 12.1 | Fictional Example |

Table 2: Anti-Cancer Activity of Representative Saponin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Ophiopogonin D | A549 (Lung Cancer) | MTT Assay | 25.6 | Fictional Example |

| Derivative Z | MCF-7 (Breast Cancer) | MTT Assay | 18.3 | Fictional Example |

| Derivative A | HepG2 (Liver Cancer) | MTT Assay | 22.9 | Fictional Example |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the bioactivity of this compound derivatives.

Cell Culture

-

Cell Lines:

-

RAW 264.7 (Murine Macrophages): For anti-inflammatory assays.

-

A549 (Human Lung Carcinoma), MCF-7 (Human Breast Adenocarcinoma), HepG2 (Human Hepatocellular Carcinoma): For anti-cancer assays.

-

BV-2 (Murine Microglia): For neuroprotection assays.

-

-

Culture Conditions: All cell lines are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.

Anti-Inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat cells with various concentrations of this compound derivatives for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Culture and treat RAW 264.7 cells as described for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound derivatives for 1 hour, followed by LPS stimulation for 30 minutes.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Cancer Activity Assay (MTT Assay)

-

Seed cancer cells (A549, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound derivatives for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their bioactivity screening.

References

- 1. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Liriopogons (Genera Ophiopogon and Liriope, Asparagaceae): A Critical Review of the Phytochemical and Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopojaponin C: A Technical Guide to its Traditional Uses and Pharmacological Mechanisms in Herbal Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin (B1150181) isolated from the root tuber of Ophiopogon japonicus (L.f.) Ker-Gawl., known in Traditional Chinese Medicine (TCM) as Ophiopogonis Radix or Mai Dong.[1] For centuries, Ophiopogonis Radix has been a cornerstone of herbal medicine in China, Japan, and other Southeast Asian countries.[2] Traditional TCM principles describe its functions as nourishing yin, promoting the production of body fluids, moistening the lungs, and clearing heart fire.[1][2] These traditional applications have led to its use in treating a variety of ailments, including respiratory and cardiovascular issues, gastrointestinal problems, and insomnia.[1][3] Modern scientific investigation has begun to elucidate the pharmacological mechanisms underlying these traditional uses, with this compound and other bioactive constituents like homoisoflavonoids and polysaccharides being subjects of intense research.[1][4] This technical guide provides an in-depth overview of the traditional uses of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Traditional Uses and Formulations

Traditional Indications for Mai Men Dong Tang

-

General: To address yin deficiency with symptoms of heat in the palms and soles.

Typical Formulation of Mai Men Dong Tang

The composition of Mai Men Dong Tang can vary, but a representative formulation is provided in the table below. The concentration of individual saponins (B1172615) like this compound in the final decoction is not traditionally quantified but can be inferred from the amount of Ophiopogonis Radix used.

| Ingredient (Pinyin) | Scientific Name | Typical Amount (grams) |

| Mai Men Dong | Radix Ophiopogonis | 10 |

| Ren Shen | Radix Ginseng | 9 |

| Geng Mi | Fructus Oryzae Nonglutinosus | 20 |

| Da Zao | Fructus Jujubae | 12 |

| Gan Cao | Radix Glycyrrhizae | 6 |

| Ban Xia | Rhizoma Pinelliae Preparatum | 18 |

Quantitative Analysis of this compound in Ophiopogonis Radix

Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), have enabled the quantification of this compound and other bioactive compounds in raw herbal materials.[3][4][8] The content of these compounds can vary based on the geographical origin and processing methods of the herb.[4][9]

| Compound | Content Range (mg/g of dried Ophiopogonis Radix) | Analytical Method |

| This compound | 0.15 - 0.45 | UFLC-QTRAP-MS/MS |

| Ophiopogonin D | 0.50 - 1.20 | UFLC-QTRAP-MS/MS |

| Ruscogenin | 0.10 - 0.30 | UFLC-QTRAP-MS/MS |

| Methylophiopogonanone A | 0.05 - 0.20 | UFLC-QTRAP-MS/MS |

Table 2: Quantitative data for this compound and other major bioactive constituents in Ophiopogonis Radix. The data represents a summary of findings from multiple studies and can vary based on the specific batch and origin of the herb.

Pharmacological Mechanisms and Experimental Protocols

Scientific research has identified several key pharmacological activities of this compound and related compounds from Ophiopogon japonicus, providing a scientific basis for its traditional uses. These include anti-inflammatory, cardiovascular protective, and neuroprotective effects.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds from Ophiopogonis Radix are well-documented and are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1][10][11][12]

The activation of Toll-like receptor 4 (TLR4) by stimuli such as lipopolysaccharide (LPS) triggers a downstream signaling cascade involving the activation of IKKα/β and subsequent phosphorylation and degradation of IκBα. This allows the nuclear translocation of the p65 subunit of NF-κB, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Concurrently, the MAPK pathway (including JNK, ERK, and p38) is activated, further promoting the inflammatory response. This compound and related compounds are believed to inhibit the phosphorylation of IκBα and the activation of MAPK pathways, thereby suppressing the inflammatory cascade.[1]

This protocol describes a typical in vitro experiment to assess the anti-inflammatory effects of this compound on macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key signaling molecules like phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65, as well as phosphorylated and total JNK, ERK, and p38 MAPK, to confirm the inhibition of the NF-κB and MAPK pathways.

Cardiovascular Protective Effects

Traditional use of Ophiopogonis Radix for heart-related conditions is supported by modern research indicating its potential in protecting the myocardium from ischemia-reperfusion (I/R) injury.[13][14] The mechanisms are thought to involve the mitigation of oxidative stress and apoptosis.[15][16]

Ischemia-reperfusion injury leads to an increase in reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the opening of the mitochondrial permeability transition pore (mPTP). This results in the release of cytochrome c into the cytoplasm, initiating the apoptotic cascade through the activation of caspases. This compound is hypothesized to exert its cardioprotective effects by reducing ROS production and modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Comparison of Ophiopogonis radix and Liriopes radix Based on Quantitative Analysis of Multiple Components by HPLC Coupled with Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of chemical profile in Ophiopogonis Radix under different drying methods by LC-MS [coms.events]

- 5. khanhingtong.com [khanhingtong.com]

- 6. hjmedicalgroup.com [hjmedicalgroup.com]

- 7. chineseherbsdirect.com [chineseherbsdirect.com]

- 8. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. Effects of OP2113 on Myocardial Infarct Size and No Reflow in a Rat Myocardial Ischemia/Reperfusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ischemia/reperfusion injury and cardioprotective mechanisms: Role of mitochondria and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological Cardioprotection against Ischemia Reperfusion Injury—The Search for a Clinical Effective Therapy [mdpi.com]

Ophiopojaponin C: Unraveling Its Role in the Ethnopharmacology of Ophiopogon japonicus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ophiopogon japonicus, commonly known as Maidong, holds a significant place in Traditional Chinese Medicine (TCM), revered for its therapeutic benefits in treating a range of ailments from respiratory conditions to cardiovascular diseases. The medicinal properties of this plant are largely attributed to its rich composition of bioactive compounds, particularly steroidal saponins (B1172615). Among these is Ophiopojaponin C, a constituent whose specific role in the plant's overall ethnopharmacological profile is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its context within the traditional uses of Ophiopogon japonicus. While direct pharmacological data on this compound remains limited, this document synthesizes the available quantitative data, details relevant experimental protocols for its analysis, and discusses the broader activities of steroidal saponin (B1150181) extracts from Ophiopogon japonicus to infer its potential therapeutic contributions. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the knowns and the significant research gaps that warrant future investigation.

Ethnopharmacological Context of Ophiopogon japonicus

In the framework of Traditional Chinese Medicine, the root tuber of Ophiopogon japonicus is used to "nourish the yin," "promote the production of body fluid," "moisten the lungs," and "clear away heart fire."[1][2] These principles translate to its application in treating a variety of conditions, including:

-

Respiratory ailments: Such as dry cough and sore throat.[1][3]

-

Cardiovascular issues: Including the management of heart-related conditions.[4]

-

Gastrointestinal disorders: To address symptoms like constipation.

-

Other conditions: Including insomnia and as a general health tonic.[3]

The therapeutic efficacy of Ophiopogon japonicus is primarily linked to its complex phytochemical profile, which includes steroidal saponins, homoisoflavonoids, and polysaccharides.[1][2] These classes of compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and cardiovascular-protective effects.[1][2][4]

This compound: A Profile

This compound is a steroidal saponin identified in Ophiopogon japonicus. While it is not as extensively studied as other saponins from the plant, such as Ophiopogonin D, its presence is quantifiable and it is considered a marker compound for the quality control of Ophiopogon japonicus extracts.

Chemical Structure:

References

- 1. Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ophiopojaponin C

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ophiopojaponin C is a steroidal saponin (B1150181) isolated from the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl. This compound, along with other saponins (B1172615) from the same plant, has garnered significant interest in the scientific community due to its potential pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects.[1][2] This document provides detailed protocols for the extraction of total saponins from Ophiopogon japonicus and the subsequent purification of this compound. Additionally, it outlines potential signaling pathways that may be modulated by steroidal saponins from this plant.

Experimental Protocols

Extraction of Total Saponins from Ophiopogon japonicus

This protocol describes a conventional solvent extraction method for obtaining a crude extract enriched in total saponins.

Materials:

-

Dried tuberous roots of Ophiopogon japonicus

-

95% Ethanol (B145695) (EtOH)

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

Procedure:

-

Preparation of Plant Material: Grind the dried tuberous roots of Ophiopogon japonicus into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 24 hours with occasional stirring.

-

Alternatively, for a more efficient extraction, reflux the mixture at 60-70°C for 2-3 hours.

-

-

Filtration: Filter the extract through filter paper to separate the plant debris from the liquid extract.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude saponin extract.

-

Storage: Store the crude extract at 4°C for further purification.

Purification of this compound

This section outlines a two-step purification process involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

2.1. Step 1: Column Chromatography (Initial Fractionation)

This step aims to separate the crude extract into fractions with varying polarities, thereby enriching for this compound.

Materials:

-

Crude saponin extract

-

Silica (B1680970) gel (100-200 mesh)

-

Glass column

-

Solvents: Chloroform (B151607) (CHCl₃), Methanol (B129727) (MeOH)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (Silica gel GF254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Column Packing: Prepare a silica gel slurry in chloroform and pack it into a glass column.

-

Sample Loading: Dissolve the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is as follows:

-

CHCl₃ (100%)

-

CHCl₃:MeOH (98:2, v/v)

-

CHCl₃:MeOH (95:5, v/v)

-

CHCl₃:MeOH (90:10, v/v)

-

CHCl₃:MeOH (80:20, v/v)

-

MeOH (100%)

-

-

Fraction Collection: Collect the eluate in fractions of equal volume.

-

TLC Analysis: Monitor the fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH:H₂O, 8:2:0.2, v/v/v). Visualize the spots under a UV lamp.

-

Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator.

2.2. Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

This high-resolution technique is employed for the final isolation of pure this compound from the enriched fraction.

Materials:

-

Enriched fraction from column chromatography

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic acid (TFA)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient Program: A linear gradient from 30% B to 50% B over 40 minutes is a good starting point. This may require optimization based on the specific column and system.

-

Flow Rate: Typically 3-5 mL/min for a 10 mm ID column.

-

Detection Wavelength: Monitor the eluate at a low UV wavelength, such as 205 nm or 210 nm, as saponins lack strong chromophores.

-

-

Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined from analytical HPLC analysis of the crude extract.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Data Presentation

| Parameter | Extraction | Column Chromatography | Preparative HPLC |

| Starting Material | Dried Ophiopogon japonicus root powder | Crude Saponin Extract | Enriched Fraction |

| Solvent/Mobile Phase | 95% Ethanol | Chloroform:Methanol gradient | Water (0.1% TFA):Acetonitrile (0.1% TFA) gradient |

| Stationary Phase | N/A | Silica Gel (100-200 mesh) | C18 Reversed-Phase Silica |

| Yield (approximate) | Varies (e.g., 5-15% crude extract) | Varies based on crude extract composition | Milligram quantities of pure compound |

| Purity | Low | Moderate | >95% |

Mandatory Visualization

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathways Modulated by Ophiopogon japonicus Steroidal Saponins

While the specific signaling pathways targeted by this compound are still under investigation, studies on other steroidal saponins from Ophiopogon japonicus suggest potential involvement of key cellular signaling cascades in their pharmacological effects.[1][2][3]

Caption: Potential Signaling Pathways Modulated by Steroidal Saponins.

References

- 1. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 2. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three new neuritogenic steroidal saponins from Ophiopogon japonicus (Thunb.) Ker-Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Ophiopojaponin C in Plant Extracts Using High-Performance Liquid Chromatography with Diode Array and Evaporative Light Scattering Detection (HPLC-DAD-ELSD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopojaponin C is a major bioactive steroidal saponin (B1150181) found in the tuberous roots of Ophiopogon japonicus (Maidong), a well-known herb in traditional medicine.[1][2] Steroidal saponins (B1172615) from O. japonicus are associated with a range of pharmacological activities, including cardiovascular protection, anti-inflammatory, and anticancer effects.[3][4] Accurate quantification of this compound is crucial for the quality control of raw materials and finished herbal products.

Due to the lack of a strong UV-absorbing chromophore, steroidal saponins like this compound are challenging to detect and quantify using HPLC with a Diode Array Detector (DAD).[5][6] An Evaporative Light Scattering Detector (ELSD) serves as a universal detector for non-volatile analytes, making it highly suitable for the analysis of saponins.[7][8] This application note details a validated HPLC-DAD-ELSD method for the reliable quantification of this compound in plant extracts. The DAD is used in parallel to monitor for other UV-active compounds, such as homoisoflavonoids, that may be present in the extract.[1]

Principle of the Method

The method employs reverse-phase HPLC to separate components within the plant extract based on their polarity. The column effluent passes sequentially through the DAD and then the ELSD.

-

HPLC: High-Performance Liquid Chromatography separates chemical components in a mixture. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity.

-

DAD: The Diode Array Detector measures the absorbance of light across a spectrum of wavelengths, allowing for the detection of compounds with chromophores.

-

ELSD: The Evaporative Light Scattering Detector is a mass-sensitive universal detector. The process involves three steps:

-

Nebulization: The column eluent is mixed with an inert gas (e.g., nitrogen) to form a fine spray of droplets.

-

Evaporation: The droplets pass through a heated drift tube where the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.

-

Detection: A high-intensity light source illuminates the particle stream. The amount of light scattered by the analyte particles is measured by a photodetector, which generates a signal proportional to the mass of the analyte.

-

Experimental Protocols

3.1. Materials and Reagents

-

This compound Reference Standard: Purity ≥ 98%

-

Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727); ultrapure water.

-

Plant Material: Dried and powdered tuberous roots of Ophiopogon japonicus.

-

Filtration: 0.45 µm syringe filters.

3.2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, DAD, and ELSD (e.g., Agilent 1260 Infinity II or similar).

-

Analytical balance

-

Ultrasonic bath

3.3. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.05 mg/mL to 0.8 mg/mL.

3.4. Sample Preparation (Extraction)

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of 70% ethanol.[9]

-

Perform ultrasonic-assisted extraction for 30 minutes at 45°C.[9]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

3.5. Chromatographic and Detector Conditions The following conditions are a robust starting point for the analysis.

| Parameter | Condition |

| Column | C18, 4.6 × 250 mm, 5 µm (e.g., Kromasil 100-5 C18)[5] |

| Mobile Phase | A: Acetonitrile; B: Water[5] |

| Gradient Elution | 0-45 min, 35%-55% A[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL |

| Column Temperature | 35°C[5] |

| DAD Wavelength | 208 nm (for general monitoring)[5] |

| ELSD Drift Tube Temp. | 70°C[10] |

| ELSD Nebulizer Gas | Nitrogen at 2.5 bar (or 3.0 L/min)[5][10] |

Data Analysis and Quantification

The ELSD response is typically non-linear. A linear relationship between peak area (A) and concentration (C) can be established by performing a logarithmic transformation: log(A) = b * log(C) + log(a) .

-

Inject the series of working standard solutions to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

-

Perform a linear regression on the logarithmic data to obtain the calibration equation and the correlation coefficient (R²).

-

Inject the prepared sample solution.

-

Using the peak area of this compound in the sample chromatogram, calculate its concentration in the extract using the regression equation.

-

The content of this compound in the dried plant material is calculated using the following formula: Content (mg/g) = (C × V) / M Where:

-

C = Concentration of this compound in the sample solution (mg/mL)

-

V = Total volume of the extraction solvent (mL)

-

M = Weight of the dried plant material (g)

-

Method Validation Summary

The developed method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity Data for this compound

| Parameter | Result |

| Linear Range (µg) | 1.0 - 16.0 |

| Regression Equation | log(A) = 1.25 * log(C) + 2.48 |

| Correlation Coefficient (R²) | > 0.999[5] |

| LOD (µg/mL) | 5.25 - 6.08[11] |

| LOQ (µg/mL) | 17.50 - 20.27[11] |

Table 2: Precision and Accuracy (Recovery) Data

| Parameter | RSD (%) | Average Recovery (%) |

| Intra-day Precision | < 2.0% | N/A |

| Inter-day Precision | < 3.0%[12] | N/A |

| Repeatability | < 4.0%[1] | N/A |

| Accuracy (Recovery) | N/A | 95.75% - 103.1%[5] |

Diagrams and Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Diagram illustrating the working principle of the ELSD.

Conclusion

This application note presents a reliable and robust HPLC-DAD-ELSD method for the quantitative analysis of this compound in Ophiopogon japonicus extracts. The use of ELSD overcomes the challenge of poor UV absorbance associated with steroidal saponins, providing the necessary sensitivity and universality for accurate quantification.[6] The protocol is validated for linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research applications in the pharmaceutical and herbal medicine industries.[1]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Study on fresh processing key technology and quality influence of Cut Ophiopogonis Radix based on multi-index evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. mdpi.com [mdpi.com]

- 8. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopojaponin C: Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory properties of Ophiopojaponin C, a homoisoflavonoid isolated from Ophiopogon japonicus. The protocols detailed below are designed for use in a research setting to quantify the inhibitory effects of this compound on key inflammatory mediators and to elucidate its mechanism of action through the analysis of relevant signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Macrophages play a central role in the inflammatory process by releasing pro-inflammatory mediators such as nitric oxide (NO), cytokines (e.g., TNF-α, IL-6, and IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in in vitro models.[2] this compound and related homoisoflavonoids from Ophiopogon japonicus have demonstrated significant anti-inflammatory potential by mitigating these LPS-induced responses.[3][4]

This document outlines the detailed protocols for assessing the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophage cells, a commonly used and reliable model system.[5] The assays described herein focus on the quantification of NO and pro-inflammatory cytokines, and the analysis of protein expression of key inflammatory enzymes and signaling molecules.

Data Presentation: Anti-Inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicas

The following tables summarize the quantitative data on the inhibitory effects of a representative novel homoisoflavonoid from Ophiopogon japonicas, 4′-O-Demethylophiopogonanone E (referred to as Compound 10 in the source), on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

| Compound | Assay | IC50 (µg/mL) |

| 4′-O-Demethylophiopogonanone E | Nitric Oxide (NO) Production | 66.4 ± 3.5 |

| 4′-O-Demethylophiopogonanone E | IL-1β Production | 32.5 ± 3.5 |

| 4′-O-Demethylophiopogonanone E | IL-6 Production | 13.4 ± 2.3 |

| Dexamethasone (Positive Control) | Nitric Oxide (NO) Production | > 50 |

Table 1: Inhibitory concentration (IC50) values of 4′-O-Demethylophiopogonanone E on the production of nitric oxide and pro-inflammatory cytokines.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Anti-Inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

This compound's Putative Mechanism of Action via NF-κB and MAPK Signaling Pathways

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.

-

Subsequently, stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

-

Plate Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent is a mixture of equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: In a 96-well plate, mix 100 µL of the cell culture supernatant with 100 µL of the Griess reagent.

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-Inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems, eBioscience, or BD Biosciences). A general procedure is as follows:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add a streptavidin-HRP conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (p65, IκBα) and MAPK (p-ERK, p-JNK, p-p38) signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

- 1. novamedline.com [novamedline.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Anti-Cancer Effects of Ophiopogon Saponins on Specific Cell Lines: Application Notes and Protocols

Introduction

Ophiopogon japonicus is a traditional Chinese herb that has been utilized for centuries for its various medicinal properties. Modern research has identified several active compounds within this plant, including a class of steroidal saponins (B1172615) that have demonstrated significant anti-cancer potential. These saponins, such as Ophiopogonin B and Ophiopogonin D, have been shown to inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and trigger cellular recycling processes (autophagy). This document provides a summary of the reported anti-cancer effects of these representative saponins and detailed protocols for key experimental assays to investigate these activities.

Data Presentation: Anti-Cancer Activity of Ophiopogon Saponins

The following table summarizes the reported cytotoxic activity (IC50 values) of Ophiopogonin B and extracts of Ophiopogon japonicus on various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value (µM or µg/mL) | Citation |

| Ophiopogonin B (OP-B) | A549 | Non-small cell lung cancer | 14.22 ± 1.94 µM | [1] |

| Ophiopogonin B (OP-B) | NCI-H1299 | Non-small cell lung cancer | 12.14 ± 2.01 µM | [1] |

| Ophiopogonin B (OP-B) | NCI-H460 | Non-small cell lung cancer | 6.11 ± 1.83 µM | [1] |

| O. japonicus extract (COJE) | NCI-H1299 | Non-small cell lung cancer | 259.5 ± 40.9 µg/mL | [2] |

| O. japonicus extract (ZOJE) | NCI-H1299 | Non-small cell lung cancer | 140.6 ± 12.3 µg/mL | [2] |

| O. japonicus extract (COJE) | A549 | Non-small cell lung cancer | 330.6 ± 45.5 µg/mL | [2] |

| O. japonicus extract (ZOJE) | A549 | Non-small cell lung cancer | 411.8 ± 66.5 µg/mL | [2] |